Cas no 1086394-76-4 (2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester)

2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylmethyl ester is a spirocyclic compound featuring a diazaspiro[4.5]decane core structure with a phenylmethyl ester functional group. This scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional framework, which can enhance binding selectivity and metabolic stability in drug design. The phenylmethyl ester moiety provides a versatile handle for further synthetic modifications, facilitating the development of pharmacologically active derivatives. Its spirocyclic architecture contributes to improved solubility and bioavailability compared to planar analogs. The compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, particularly for applications in CNS-targeted therapeutics and enzyme inhibitors.
2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester structure
1086394-76-4 structure
Product Name:2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester
CAS No:1086394-76-4
MF:C16H22N2O2
MW:274.358084201813
CID:832036
Update Time:2026-04-29

2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester
    • 2,6-DIAZA-SPIRO[4.5]DECANE-6-CARBOXYLIC ACID BENZYL ESTER
    • benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate
    • Inchi: InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-4-8-16(18)9-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
    • InChI Key: FJHGHWYEBQYRBD-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)N2CCCCC32CCNC3

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4

2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester Pricemore >>

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Additional information on 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester

Recent Advances in the Study of 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester (CAS: 1086394-76-4)

The compound 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester (CAS: 1086394-76-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic scaffold is particularly notable for its structural rigidity and versatility, which make it an attractive candidate for the design of novel therapeutic agents. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex molecules.

One of the key areas of research involving this compound is its role as a precursor in the synthesis of spirocyclic inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors. The researchers highlighted the compound's ability to maintain conformational stability while interacting with target proteins, a feature that is critical for achieving high binding affinity and specificity. The study also reported improved pharmacokinetic profiles for derivatives of 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester, suggesting its potential for oral bioavailability.

Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, which explored the compound's application in fragment-based drug discovery. The authors utilized 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester as a core fragment to generate a library of analogs, which were then screened against a panel of disease-relevant targets. The results indicated that the spirocyclic core could be effectively modified to enhance binding interactions with diverse biological targets, including G protein-coupled receptors (GPCRs) and ion channels. This study underscores the compound's versatility and its potential to serve as a valuable tool in hit-to-lead optimization.

In addition to its pharmacological applications, recent synthetic chemistry efforts have focused on improving the efficiency and scalability of the compound's production. A 2023 publication in Organic Process Research & Development detailed a novel catalytic asymmetric synthesis route for 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester, achieving high enantiomeric purity and yield. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings, enabling more extensive structure-activity relationship (SAR) studies.

Looking ahead, the continued exploration of 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, phenylMethyl ester and its derivatives holds promise for addressing unmet medical needs. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation in areas such as oncology, neurology, and infectious diseases. Future research will likely focus on optimizing its physicochemical properties and expanding its therapeutic applications through targeted modifications of the spirocyclic core.

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